molecular formula C12H13IO3 B1327866 Ethyl 4-(2-iodophenyl)-4-oxobutyrate CAS No. 263273-52-5

Ethyl 4-(2-iodophenyl)-4-oxobutyrate

Cat. No. B1327866
M. Wt: 332.13 g/mol
InChI Key: SQRWBNWBGWGXJN-UHFFFAOYSA-N
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Description

Ethyl 4-(2-iodophenyl)-4-oxobutyrate is a chemical compound that is related to other compounds such as Ethyl Cyano((2-Iodophenyl)hydrazono)acetate . It contains a total of 30 bonds, including 15 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ester .

Scientific Research Applications

Hydrogenation Reactions

Research by Slavinska et al. (2006) explored the hydrogenation of ethyl 4-R-2,4-dioxobutyrates, which are structurally related to ethyl 4-(2-iodophenyl)-4-oxobutyrate. They focused on the hydrogenation process at palladium black, yielding ethyl 4-R-2-hydroxy-4-oxobutyrates with significant yields, indicating potential applications in synthesizing intermediates for pharmaceuticals or chemicals (Slavinska et al., 2006).

Carbohydrate Chemistry

Crich and Bowers (2006) introduced [1-cyano-2-(2-iodophenyl)]ethylidene as a protecting group for carbohydrate thioglycoside donors, showcasing its utility in synthesizing beta-D-mannopyranosides and beta-D-rhamnopyranosides. This highlights the compound's potential use in carbohydrate chemistry for selective synthesis and protective strategies (Crich & Bowers, 2006).

Synthesis of Antiobesity Agents

Hao Zhi-hui (2007) documented the synthesis of ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate, an intermediate for the antiobesity agent rimonabant. This illustrates the compound's relevance in synthesizing intermediates for therapeutic agents, suggesting similar possibilities for ethyl 4-(2-iodophenyl)-4-oxobutyrate (Hao Zhi-hui, 2007).

Antibacterial Activity

Patel et al. (2011) investigated the antibacterial activity of various ethyl-2-substituted phenyl hydrazono-3-oxobutyrate compounds. This research opens the door to exploring ethyl 4-(2-iodophenyl)-4-oxobutyrate and similar compounds for their potential antibacterial properties (Patel et al., 2011).

Organic Synthesis and Characterization

Research spans from the synthesis and characterization of novel compounds for potential pharmaceutical application to the exploration of their structural and optical properties. For instance, studies on the synthesis of novel heterocyclic compounds with expected antibacterial activities and characterization of substituted aryl meroterpenoids from red seaweed indicate a broad interest in understanding and exploiting the chemical properties of such compounds for various applications (El-Hashash et al., 2015; Chakraborty et al., 2016).

properties

IUPAC Name

ethyl 4-(2-iodophenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13IO3/c1-2-16-12(15)8-7-11(14)9-5-3-4-6-10(9)13/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQRWBNWBGWGXJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=CC=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645706
Record name Ethyl 4-(2-iodophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-iodophenyl)-4-oxobutyrate

CAS RN

263273-52-5
Record name Ethyl 4-(2-iodophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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